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Compound of Interest

Compound Name:
5-Bromo-1H-benzoimidazole-2-

carboxylic acid

Cat. No.: B1291925 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of 5-Bromo-1H-
benzoimidazole-2-carboxylic acid, including its physicochemical properties, synthesis,

analytical characterization, and its relevance as a scaffold in medicinal chemistry, particularly in

the context of inhibiting key signaling pathways in cancer.

Physicochemical Properties and Molecular Data
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a heterocyclic organic compound featuring

a benzimidazole core structure. The presence of a bromine atom and a carboxylic acid group

makes it a valuable intermediate for the synthesis of diverse bioactive molecules.[1][2] Its

molecular weight has been calculated based on its chemical formula and the atomic weights of

its constituent elements.
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Property Data Source

Molecular Formula C₈H₅BrN₂O₂ [1]

Molecular Weight 241.04 g/mol [1]

Calculated Molecular Weight 241.044 g/mol N/A

Appearance Yellow solid [1]

Purity ≥ 95% (HPLC) [1]

CAS Number 40197-20-4 [1]

Storage Conditions
Store at -20°C, sealed in a dry

environment.
[3]

Synthesis and Characterization Workflow
The synthesis and characterization of 5-Bromo-1H-benzoimidazole-2-carboxylic acid and its

derivatives follow a structured workflow to ensure the desired product is obtained with high

purity and its structure is confirmed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.chemimpex.com/products/18101
https://www.chemimpex.com/products/18101
https://www.chemimpex.com/products/18101
https://www.chemimpex.com/products/18101
https://www.chemimpex.com/products/18101
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh2d6fa2f1?context=bbe
https://www.benchchem.com/product/b1291925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Characterization

Starting Materials
(e.g., Substituted o-phenylenediamine)

Condensation/Cyclization Reaction

Work-up & Purification
(e.g., Precipitation, Filtration)

Isolated Product:
5-Bromo-1H-benzoimidazole-

2-carboxylic acid

Purity Assessment (HPLC)

Molecular Weight Confirmation (LC-MS/MS)

Structural Elucidation (NMR)

Functional Group Analysis (FT-IR)

Characterized Compound

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1291925?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Generalized experimental workflow for the synthesis and characterization of 5-
Bromo-1H-benzoimidazole-2-carboxylic acid.

Experimental Protocols
Synthesis Protocol (Adapted)
While a specific protocol for 5-Bromo-1H-benzoimidazole-2-carboxylic acid is not readily

available in the cited literature, a plausible one-pot synthesis can be adapted from methods

used for similar benzimidazole carboxylic acid derivatives.[4] This method involves the

reductive cyclization of a substituted nitroaniline with an appropriate aldehyde, followed by

hydrolysis.

Materials:

Ethyl 4-bromo-2-nitroaniline

Glyoxylic acid

Sodium dithionite (Na₂S₂O₄)

Dimethyl sulfoxide (DMSO)

Ethanol

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Crushed ice

Deionized water

Procedure:

In a round-bottom flask, dissolve ethyl 4-bromo-2-nitroaniline (1 equivalent) and glyoxylic

acid (1 equivalent) in DMSO.

Add sodium dithionite (4 equivalents) to the mixture.
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Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress using

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed

ice.

Collect the resulting solid precipitate by filtration and wash with cold deionized water. Dry the

solid to obtain the intermediate ester.

For hydrolysis, dissolve the crude ester in ethanol and add a 33% aqueous solution of

sodium hydroxide.

Reflux the mixture for 2-3 hours.

After cooling, acidify the mixture with 10% hydrochloric acid to a pH of 3-4 to precipitate the

carboxylic acid.

Filter the precipitate, wash with cold deionized water, and dry to yield 5-Bromo-1H-
benzoimidazole-2-carboxylic acid.

Analytical Characterization Protocols
This protocol is adapted from a method for a similar compound, 5-bromo-1H-indole-2-

carboxylic acid, and is suitable for purity and quantitative analysis.[5][6]
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Parameter Specification

Column
C18 reversed-phase column (e.g., 4.6 x 150

mm, 5 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient

Start with 5% B, ramp to 95% B over 10

minutes, hold for 2 minutes, return to 5% B and

equilibrate.

Flow Rate 1.0 mL/min

Detection UV at 254 nm and 280 nm

Injection Volume 10 µL

Sample Preparation
Dissolve sample in mobile phase (50:50 A:B) to

a concentration of ~0.1 mg/mL.

This generic protocol is suitable for the sensitive quantification of the target compound in

complex matrices.[7][8][9]
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Parameter Specification

LC Column
C18 reversed-phase column (e.g., 2.1 x 50 mm,

2.6 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient
A linear gradient tailored to the analyte's

retention time.

Flow Rate 0.4 mL/min

MS Detector Triple quadrupole mass spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions
To be determined by direct infusion of the

analyte.

Sample Preparation
Protein precipitation of plasma samples with

acetonitrile containing an internal standard.

NMR is crucial for the structural elucidation of the synthesized compound.

¹H NMR: Spectra are typically recorded on a 400 MHz or higher instrument. The sample is

dissolved in a deuterated solvent such as DMSO-d₆. Expected signals would include

aromatic protons on the benzimidazole ring system and a broad singlet for the carboxylic

acid proton.

¹³C NMR: Recorded on a 100 MHz or higher instrument in DMSO-d₆. Expected signals

would include carbons of the aromatic rings and a downfield signal for the carboxylic acid

carbon.

FT-IR is used to identify the functional groups present in the molecule.[10][11]

Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet.

Expected Peaks:
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Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

N-H stretch from the imidazole ring (~3100-3500 cm⁻¹).

C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

C=N and C=C stretches from the aromatic system (~1450-1620 cm⁻¹).

C-Br stretch (~500-600 cm⁻¹).

Biological Activity and Signaling Pathways
Benzimidazole derivatives are a significant class of compounds in drug discovery, known to

exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral

effects.[12][13] Derivatives of 5-Bromo-1H-benzoimidazole-2-carboxylic acid are of

particular interest as intermediates in the synthesis of potent enzyme inhibitors.[1]

Inhibition of Receptor Tyrosine Kinases
Many benzimidazole derivatives have been developed as inhibitors of receptor tyrosine kinases

(RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal

Growth Factor Receptor (EGFR).[14][15] These receptors are crucial in signaling pathways that

regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for various

benzimidazole derivatives against different cancer cell lines and kinases, illustrating the

therapeutic potential of this scaffold.
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Compound Type Target IC₅₀ (µM) Source

Benzimidazole-

oxadiazole derivative
VEGFR-2 0.475 [14]

Benzimidazole/1,2,3-

triazole hybrid
EGFR 0.057 [12]

Benzimidazole

derivative
HepG2 cell line 1.98 [16]

Benzimidazole

derivative
MCF-7 cell line 0.42 [16]

N-substituted

benzimidazole
MDA-MB-231 cell line 16.38 [17]

Representative Signaling Pathway: VEGFR-2 Inhibition
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway

and how benzimidazole-based inhibitors can block its activation.
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Caption: Simplified VEGFR-2 signaling pathway, illustrating inhibition by benzimidazole

derivatives at the ATP-binding site.

Conclusion
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a compound of significant interest to the

scientific and drug development communities. Its molecular structure provides a versatile

scaffold for the synthesis of novel therapeutic agents. The protocols and data presented in this

guide offer a foundational resource for researchers working with this compound and its

derivatives, particularly in the pursuit of new anticancer therapies targeting critical signaling

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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